(2,3,4-Trifluoro-5-(methylthio)phenyl)boronic acid
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Overview
Description
(2,3,4-Trifluoro-5-(methylthio)phenyl)boronic acid is a boronic acid derivative characterized by the presence of trifluoromethyl and methylthio groups on a phenyl ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2,3,4-Trifluoro-5-(methylthio)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method includes the use of a palladium catalyst in the presence of a base, such as potassium carbonate, and a boron source like bis(pinacolato)diboron. The reaction is usually carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts is also tailored to minimize costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: (2,3,4-Trifluoro-5-(methylthio)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid reacts with an aryl or vinyl halide in the presence of a palladium catalyst to form a biaryl or substituted alkene.
Oxidation: The compound can be oxidized to form the corresponding phenol derivative.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group under specific conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or substituted alkene products.
Oxidation: Phenol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(2,3,4-Trifluoro-5-(methylthio)phenyl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2,3,4-Trifluoro-5-(methylthio)phenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst inserts into the aryl halide bond, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the final biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
3,4,5-Trifluorophenylboronic acid: Similar in structure but lacks the methylthio group.
2-(Methylthio)phenylboronic acid: Similar but lacks the trifluoromethyl groups.
Uniqueness: (2,3,4-Trifluoro-5-(methylthio)phenyl)boronic acid is unique due to the combination of trifluoromethyl and methylthio groups, which impart distinct electronic and steric properties. These properties enhance its reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C7H6BF3O2S |
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Molecular Weight |
222.00 g/mol |
IUPAC Name |
(2,3,4-trifluoro-5-methylsulfanylphenyl)boronic acid |
InChI |
InChI=1S/C7H6BF3O2S/c1-14-4-2-3(8(12)13)5(9)7(11)6(4)10/h2,12-13H,1H3 |
InChI Key |
VGYKTYBQZWBXKY-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)F)F)SC)(O)O |
Origin of Product |
United States |
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